2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with an ethyl group at the 3-position and a fluorine atom at the 4-position. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid as a pinacol ester, enhancing its shelf life and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Its molecular formula is C₁₀H₁₄BF₃N₂O₂, with a molecular weight of 262.04 g/mol and CAS number 1355083-61-2 . The compound is used in pharmaceutical and materials research due to its balanced steric and electronic properties, imparted by the ethyl group (moderate electron-donating effect) and fluorine (electron-withdrawing effect).
Properties
IUPAC Name |
2-(3-ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRWXBKYUXRKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355083-61-2 | |
| Record name | 2-(3-ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 1355083-61-2 , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C₁₄H₂₀BFO₂
- Molecular Weight : 250.12 g/mol
- Structure : The compound features a dioxaborolane ring, which is significant in its reactivity and biological interactions.
Anticancer Potential
Recent studies have explored the anticancer properties of boron-containing compounds, including derivatives of dioxaborolanes. These compounds have been shown to inhibit key signaling pathways involved in cancer progression, particularly the MAPK signaling cascade. The inhibition of extracellular signal-regulated kinases (ERK1/2) has been highlighted as a mechanism through which these compounds exert their anticancer effects. For instance:
- Study Findings : Inhibition of ERK signaling leads to reduced cell proliferation and increased apoptosis in various cancer cell lines. This suggests that 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be a candidate for further development as an anticancer agent .
The mechanism through which 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits biological activity can be attributed to its ability to interact with cellular signaling pathways:
- MAPK Pathway Inhibition : The compound may inhibit the phosphorylation of MAPK proteins, leading to decreased activation of downstream targets responsible for cell cycle progression and survival.
- Apoptosis Induction : Enhanced apoptosis in cancer cells has been noted when treated with similar boron compounds, suggesting a potential role for this compound in cancer therapy .
Case Study 1: In Vitro Studies on Cancer Cell Lines
A series of in vitro experiments were conducted using human cancer cell lines (e.g., breast and colorectal cancer). The results indicated that treatment with 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM after 48 hours.
- Apoptosis Markers : Increased levels of cleaved caspase-3 and PARP were detected, indicating apoptosis induction .
Case Study 2: Animal Model Studies
In vivo studies using mouse models of cancer have shown promising results:
- Tumor Size Reduction : Mice treated with the compound exhibited a notable reduction in tumor size compared to control groups.
- Survival Rates : Increased survival rates were recorded in treated groups, suggesting potential therapeutic benefits .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Differences
Q & A
Q. What are the standard synthetic protocols for preparing 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can catalytic systems be optimized?
Methodological Answer: The compound is typically synthesized via Miyaura borylation, where aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts. For example:
Q. Table 1: Representative Catalytic Systems
| Catalyst | Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|
| UiO-Co | 0.2 | 83 | |
| Pd(PPh₃)₄ | 5 | 90–95 |
Q. How should researchers address challenges in NMR characterization of this boronate ester, particularly missing carbon signals?
Methodological Answer: Quadrupolar relaxation of the boron-11 nucleus often leads to undetectable signals for carbons directly bonded to boron. Strategies include:
- Multi-Nuclear NMR: Use ¹H, ¹³C, and ¹¹B NMR to cross-validate data. For example, ¹¹B NMR typically shows a peak near δ 30–35 ppm .
- Complementary Techniques: IR spectroscopy (B-O stretches at ~1350 cm⁻¹) and HRMS for molecular ion confirmation .
Q. Table 2: Key NMR Data for Analogous Compounds
| Compound Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Missing Carbons |
|---|---|---|---|
| 3-Ethyl-4-fluorophenyl | 1.25 (t, 3H) | 14.1 (CH₃) | Boron-linked C |
| Thiophene derivatives | 7.2–6.8 (m) | 120–140 (Ar) | C-B (not observed) |
Q. What cross-coupling reactions are most effective for integrating this boronate ester into complex organic frameworks?
Methodological Answer: The compound is pivotal in Suzuki-Miyaura couplings for biaryl synthesis:
- Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) in THF/H₂O at reflux .
- Scope: Compatible with aryl/heteroaryl halides (e.g., bromothiophenes, chloropyrimidines) .
- Workup: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted dioxaborolane derivatives?
Methodological Answer: Regioselectivity in electrophilic borylation depends on directing groups and steric/electronic effects:
Q. What mechanistic insights explain the catalytic activity of dioxaborolanes in reduction or coupling reactions?
Methodological Answer: In ketone reductions with pinacolborane:
Q. How do electronic and steric effects of substituents (e.g., 3-ethyl-4-fluoro) influence reactivity in cross-coupling?
Methodological Answer:
Q. What advanced strategies mitigate challenges in detecting boron-linked carbons via NMR?
Methodological Answer:
- Low-Temperature NMR: Reduces quadrupolar broadening (e.g., at −40°C in CDCl₃) .
- Isotopic Labeling: Use ¹⁰B-enriched reagents to simplify ¹³C NMR spectra .
Methodological Note:
Researchers should prioritize multi-technique validation (NMR, HRMS, IR) and optimize catalytic systems using earth-abundant metals for sustainable synthesis. Advanced applications in materials science (e.g., OLEDs) require compatibility studies with functionalized heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
